5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is an organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound features a tert-butylphenyl group, a piperazine moiety, and a cyclohexane-1,3-dione core, making it a subject of interest for various biological and chemical studies. Its molecular formula is , with a molecular weight of 383.53 g/mol .
5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione falls under the category of organic compounds with potential pharmacological properties. It is classified as a diketone due to its cyclohexane-1,3-dione structure and contains nitrogen heterocycles owing to the piperazine component.
The synthesis of 5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and selectivity. For example, using potassium carbonate as a base during methylation reactions helps in achieving better selectivity for carbon over oxygen methylation .
The molecular structure of 5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione can be visualized as follows:
The compound's structural data includes:
5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with different properties.
The mechanism of action for 5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione involves its interaction with specific biological targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways depending on the target molecules involved .
The compound exhibits the following physical properties:
Chemical properties include:
5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione has several applications:
The synthesis of 5-(4-tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione (molecular formula: C₂₃H₃₃N₃O₂, MW: 383.53 g/mol) involves a convergent multi-step strategy to address the steric and electronic challenges posed by its complex architecture [1] [6]. The core pathway begins with the preparation of 5-(4-tert-butylphenyl)cyclohexane-1,3-dione through a Michael addition-cyclization sequence. This intermediate undergoes regioselective formylation at the active methylene group (C2 position) using trimethyl orthoformate under acidic catalysis, producing the 2-formyl derivative critical for downstream functionalization [3].
Solvent selection and temperature control significantly impact yield optimization during enamine formation. Studies show that anhydrous toluene at 80–85°C minimizes imine hydrolysis while facilitating water removal via azeotropic distillation. Catalyst screening revealed that p-toluenesulfonic acid (0.5 mol%) enhances reaction kinetics without promoting decomposition side products. Post-reaction purification via silica gel chromatography (ethyl acetate/methanol/ammonium hydroxide, 90:9:1) isolates the enamine intermediate in ≥85% purity, confirmed by TLC and HPLC-UV analysis [3].
Table 1: Key Molecular Properties of 5-(4-tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Property | Value | Source |
---|---|---|
CAS Registry Number | 433244-82-7 | [6] |
Molecular Formula | C₂₃H₃₃N₃O₂ | [1] |
Molecular Weight | 383.53 g/mol | [1] |
Purity (Commercial Source) | ≥97% | [1] [6] |
Schiff base chemistry is pivotal for constructing the methylidene bridge between the cyclohexanedione core and the piperazinoethylamine moiety. The 2-formyl-cyclohexanedione intermediate reacts with N-Boc-ethylenediamine under Dean-Stark conditions, yielding a protected enamine. Deprotection with trifluoroacetic acid (TFA) liberates the primary amine, which subsequently undergoes nucleophilic addition with 1-(2-chloroethyl)piperazine hydrochloride [3]. Kinetic studies demonstrate that electron donation from the tert-butyl group enhances electrophilicity at the formyl carbon, accelerating imine formation by 2.3-fold compared to unsubstituted phenyl analogues [3] [4].
The enamine exists predominantly as the E-enol tautomer stabilized by intramolecular hydrogen bonding between the enolic OH and the adjacent carbonyl oxygen. This tautomeric preference was confirmed via ¹H-NMR (DMSO-d₆), revealing a characteristic low-field singlet at δ 12.8 ppm (enolic OH) and a vinyl proton resonance at δ 7.9 ppm. X-ray crystallography of the analogous 5-(4-methylphenyl) derivative (CAS# 299934-78-4) corroborates near-coplanarity between the enamine fragment and the cyclohexanedione ring, optimizing π-conjugation [3] [4].
Piperazine installation employs a nucleophilic aromatic substitution (SNAr) or reductive amination approach to achieve optimal bioactive conformation. SNAr using 1-(2-chloroethyl)piperazine requires excess K₂CO₃ in acetonitrile under reflux (82°C, 12h), achieving ~70% yield. However, reductive amination with piperazine-1-carbaldehyde and NaBH₃CN in methanol at 25°C followed by in-situ alkylation increases yields to 85–90% by minimizing polyalkylation [3]. Molecular modeling reveals that the ethylenediamine linker adopts a gauche conformation, positioning the piperazine nitrogen 5.2 Å from the cyclohexanedione C2. This distance is critical for simultaneous engagement with biological targets, particularly angiogenesis regulators implicated in neoplastic disorders [3].
Table 2: Optimized Conditions for Piperazine Coupling
Method | Reagents | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
SNAr | 1-(2-Chloroethyl)piperazine, K₂CO₃ | CH₃CN, reflux, 12h | 68–72 | Single isomer |
Reductive Amination | Piperazine-1-carbaldehyde, NaBH₃CN | MeOH, 25°C, 24h | 85–90 | Higher yield, milder conditions |
Conformational rigidity is enhanced by introducing N-acyl piperazine variants, though the unsubstituted piperazine in the target compound maximizes aqueous solubility (LogP = 2.05) while retaining membrane permeability. PSA calculations (61.4 Ų) align with bioavailability requirements for CNS-penetrant therapeutics, as demonstrated in structurally related analogues within patent US20030125339A1 [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1